molecular formula C49H68N14O15 B1146952 Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 CAS No. 140430-53-1

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

Cat. No.: B1146952
CAS No.: 140430-53-1
M. Wt: 1093.15
Attention: For research use only. Not for human or veterinary use.
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Description

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a synthetic peptide substrate used primarily in the study of matrix metalloproteinases (MMPs). This compound is designed for fluorescence resonance energy transfer (FRET) assays, which are used to monitor enzymatic activity. The peptide sequence includes a 7-methoxycoumarin-4-acetic acid (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher, which are separated by a scissile bond. Upon cleavage by MMPs, the fluorescence intensity increases, allowing for the quantification of enzyme activity .

Mechanism of Action

    Target of Action

    The primary target of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is Matrix Metalloproteinases 12 (MMP12) . MMP12 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is important in tissue remodeling, inflammation, and disease progression.

    Mode of Action

    This compound acts as a highly selective substrate for MMP12 . It interacts with MMP12 and undergoes enzymatic cleavage, which can be monitored due to the release of fluorescence. This compound also shows some activity with MMP13 and MMP9, but to a lesser extent .

Biochemical Analysis

Biochemical Properties

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a highly selective substrate for matrix metalloproteases 12 (MMP12) with a kcat/Km value of 1.8510^5 M^-1 s^-1 . It has poor substrate specificity for other MMPs, with the exception of MMP13 (kcat/Km = 0.5310^5 M^-1 s^-1) and MMP9 (0.33*10^5 M^-1 s^-1) .

Cellular Effects

The cellular effects of this compound are primarily associated with its role as a substrate for MMP12 As a substrate, it can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MMP12 . As a substrate, it can bind to the active site of the enzyme, leading to changes in enzyme activity. This interaction can also lead to changes in gene expression and other molecular-level effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the Mca and Dnp groups are introduced. The final product is cleaved from the resin and purified by high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and reproducibility. The use of large-scale HPLC systems allows for the purification of significant quantities of the peptide, meeting the demands of research and commercial applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is unique due to its high specificity for certain MMPs, making it a valuable tool for studying these enzymes in various biological and medical contexts. Its design allows for sensitive and accurate measurement of MMP activity, which is crucial for understanding the role of these enzymes in health and disease .

Properties

IUPAC Name

(2R)-N-[(2R)-1-[[2-[[(2R)-1-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-(2,4-dinitrophenyl)-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H68N14O15/c1-24(2)17-33(59-47(71)35-10-8-16-61(35)39(65)19-27-20-40(66)78-37-22-29(77-6)12-14-30(27)37)45(69)55-23-38(64)57-34(18-25(3)4)46(70)60-42(31-13-11-28(62(73)74)21-36(31)63(75)76)41(50)48(72)56-26(5)44(68)58-32(43(51)67)9-7-15-54-49(52)53/h11-14,20-22,24-26,32-35,41-42H,7-10,15-19,23,50H2,1-6H3,(H2,51,67)(H,55,69)(H,56,72)(H,57,64)(H,58,68)(H,59,71)(H,60,70)(H4,52,53,54)/t26-,32-,33+,34+,35+,41-,42?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJYDZUSNOGPHT-FSQMBESRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H68N14O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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